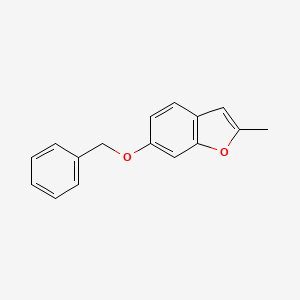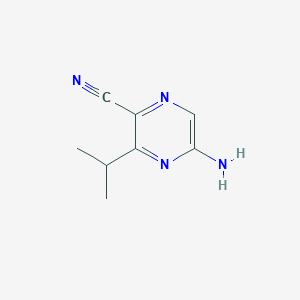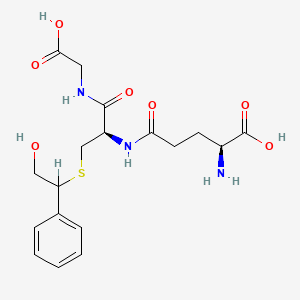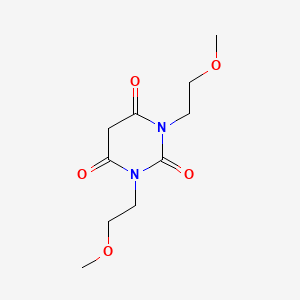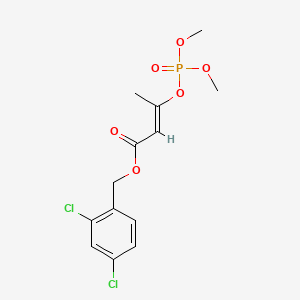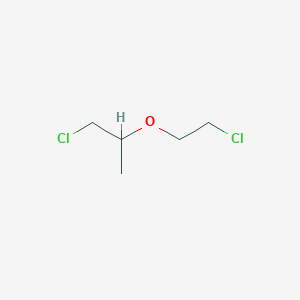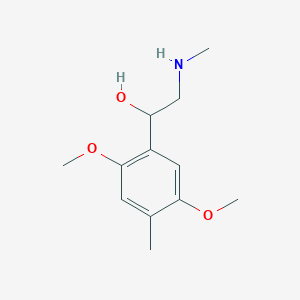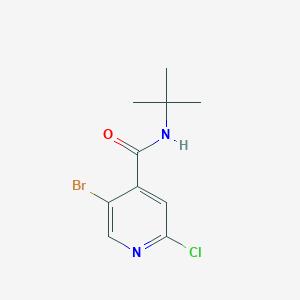
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C10H12BrClN2O It is a derivative of isonicotinamide, featuring bromine and chlorine substituents on the aromatic ring, along with a tert-butyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide typically involves the bromination and chlorination of isonicotinamide derivatives. One common method includes the reaction of 2-chloroisonicotinamide with bromine in the presence of a suitable catalyst. The tert-butyl group is introduced through a nucleophilic substitution reaction using tert-butylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal byproduct formation.
化学反応の分析
Types of Reactions
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents, along with the tert-butyl group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
類似化合物との比較
Similar Compounds
- 5-Bromo-N-(tert-butyl)-2-chlorobenzamide
- 5-Bromo-N-(tert-butyl)-2-thiophenesulfonamide
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
Uniqueness
5-Bromo-N-(tert-butyl)-2-chloroisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide scaffold. The presence of both bromine and chlorine atoms, along with the tert-butyl group, imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H12BrClN2O |
|---|---|
分子量 |
291.57 g/mol |
IUPAC名 |
5-bromo-N-tert-butyl-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C10H12BrClN2O/c1-10(2,3)14-9(15)6-4-8(12)13-5-7(6)11/h4-5H,1-3H3,(H,14,15) |
InChIキー |
ZTCAGIAMBVGASJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC(=NC=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


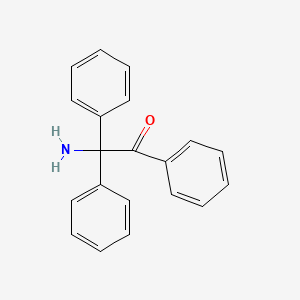
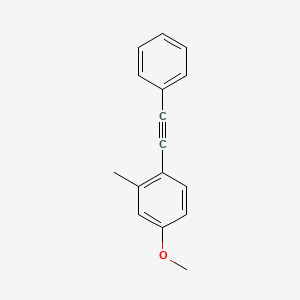
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
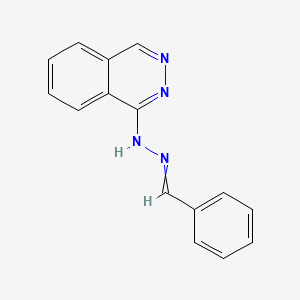
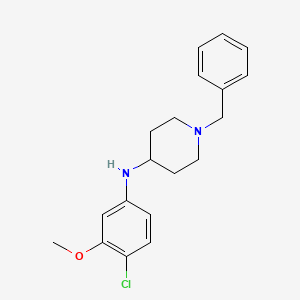
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
